2-Fluoro-5-methylterephthalaldehyde
Description
2-Fluoro-5-methylterephthalaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the 2-position and a methyl group at the 5-position of the benzene ring. These analogs include derivatives with variations in substituent groups (e.g., methoxy, methylthio) or heterocyclic frameworks (e.g., pyridine-based aldehydes). The reactivity and applications of such compounds are influenced by electronic and steric effects of their substituents .
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-fluoro-5-methylterephthalaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-5H,1H3 |
InChI Key |
SZTLWZMYZGZYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylterephthalaldehyde typically involves the fluorination of 5-methylterephthalaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 2-Fluoro-5-methylterephthalaldehyde may involve more scalable and cost-effective methods. One approach could be the catalytic fluorination of 5-methylterephthalaldehyde using a metal catalyst under controlled temperature and pressure conditions. This method can provide a higher yield and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-5-methylterephthalic acid.
Reduction: 2-Fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methylterephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and detection.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylterephthalaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key identifiers and molecular data for structurally related compounds:
Notes:
- Heterocyclic Influence : 2-Fluoro-5-methylisonicotinaldehyde incorporates a pyridine ring, introducing a nitrogen atom that can participate in coordination chemistry or hydrogen bonding, distinct from purely aromatic aldehydes .
Aldehyde Reactivity
- Electrophilic Character : The electron-withdrawing fluorine atom in all analogs increases the electrophilicity of the aldehyde group, facilitating reactions with nucleophiles (e.g., Grignard reagents, hydrazines).
- Steric Effects : The 5-methyl group in 2-Fluoro-5-methylbenzaldehyde may hinder reactions at the para position compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
